[ethane-1,2-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Ethane-1,2-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine) is a complex organic compound that features a unique structure combining ethane, tetrazole, and dimethylmethanamine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [ethane-1,2-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine) typically involves the reaction of ethane-1,2-diylbis(1H-tetrazole) with N,N-dimethylmethanamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide or acetonitrile, with the addition of a base like sodium hydride to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
[Ethane-1,2-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole rings can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Electrophiles like alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the tetrazole rings, while substitution reactions can produce a variety of substituted tetrazole compounds .
Wissenschaftliche Forschungsanwendungen
[Ethane-1,2-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the development of high-energy materials and explosives due to its energetic properties.
Wirkmechanismus
The mechanism of action of [ethane-1,2-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine) involves its interaction with specific molecular targets and pathways. The tetrazole rings can interact with enzymes or receptors, leading to various biological effects. Additionally, the compound’s energetic properties are attributed to the high nitrogen content and the stability of the tetrazole rings, which release energy upon decomposition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Di(1H-tetrazol-5-yl)ethane
- (E)-1,2-Di(1H-tetrazol-5-yl)ethene
- (E)-5,5′-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol)
Uniqueness
[Ethane-1,2-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine) is unique due to its combination of ethane, tetrazole, and dimethylmethanamine groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and energetic characteristics, making it suitable for specific applications in materials science and pharmaceuticals .
Eigenschaften
Molekularformel |
C10H20N10 |
---|---|
Molekulargewicht |
280.33 g/mol |
IUPAC-Name |
1-[1-[2-[5-[(dimethylamino)methyl]tetrazol-1-yl]ethyl]tetrazol-5-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H20N10/c1-17(2)7-9-11-13-15-19(9)5-6-20-10(8-18(3)4)12-14-16-20/h5-8H2,1-4H3 |
InChI-Schlüssel |
LAUAPHLQHGHDRS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=NN=NN1CCN2C(=NN=N2)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.